Potassium 3-Ethoxy-2-methyl-3-oxopropanoate

Description

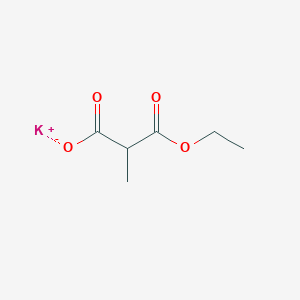

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate (CAS: 103362-70-5) is an organopotassium salt with the molecular formula C₆H₉KO₄ and a molecular weight of 184.23 g/mol . Structurally, it features a β-ketoester backbone substituted with an ethoxy group at position 3 and a methyl group at position 2. The compound exists as a white to yellow solid and is produced by American Elements in high-purity grades (99% to 99.999%), suitable for applications in pharmaceuticals, agrochemicals, and organic synthesis . Its potassium counterion enhances solubility in polar solvents, making it advantageous in reactions requiring ionic intermediates .

Properties

IUPAC Name |

potassium;3-ethoxy-2-methyl-3-oxopropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.K/c1-3-10-6(9)4(2)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLZDVTUAWBGGH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9KO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate can be synthesized through the reaction of potassium ethyl methylmalonate with triethylamine and magnesium chloride in acetonitrile at room temperature. The reaction typically proceeds in two stages:

Stage 1: Potassium ethyl methylmalonate is reacted with triethylamine and magnesium chloride in acetonitrile at 20°C for 2 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored under an inert atmosphere at room temperature to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate serves as a key building block in the synthesis of various organic compounds. Its unique structure allows for multiple reaction pathways, including:

- Alkylation : The ethoxy group can be replaced with alkyl groups through nucleophilic substitution.

- Condensation Reactions : It can participate in Claisen condensation reactions to form larger carbon skeletons.

These properties make it valuable for synthesizing pharmaceuticals and agrochemicals.

Biochemical Studies

In biochemical research, this compound is utilized to investigate enzyme mechanisms and metabolic pathways. Its role as a substrate in enzymatic reactions helps elucidate the function of specific enzymes involved in metabolic processes.

Case Study : A study demonstrated that this compound could act as an intermediate in the biosynthesis of certain alkaloids, highlighting its potential in natural product synthesis.

Pharmaceutical Development

This compound plays a crucial role in the synthesis of pharmaceutical intermediates. It has been used to develop drugs targeting metabolic disorders due to its structural similarity to key metabolic intermediates.

Example : Research indicates that derivatives of this compound exhibit biological activity relevant to drug development, particularly in anti-inflammatory and analgesic applications.

Specialty Chemicals Production

In the industrial sector, this compound is employed in producing specialty chemicals. Its reactivity allows it to be transformed into various derivatives used in manufacturing processes.

Material Science

The compound's properties are also explored in material science, particularly in creating polymers and other materials that require specific functional groups for enhanced performance characteristics.

Mechanism of Action

The mechanism of action of Potassium 3-Ethoxy-2-methyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These interactions are crucial for understanding its biological and pharmacological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between Potassium 3-Ethoxy-2-methyl-3-oxopropanoate and its analogs.

Table 1. Comparative Properties of this compound and Analogs

Structural and Functional Differences

Substituent Effects on Reactivity

- This compound: The 2-methyl group sterically hinders the α-carbon, reducing nucleophilic attack at this position compared to non-methylated analogs like Potassium 3-ethoxy-3-oxopropanoate . This makes it more selective in reactions such as Claisen condensations.

- Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: The 2-fluoro and 3-phenyl groups introduce electronic effects (electron-withdrawing fluorine) and aromatic π-stacking capabilities, respectively, which are exploited in fluorinated drug synthesis .

Counterion Influence

- The potassium ion in the parent compound increases solubility in polar solvents (e.g., water, methanol) compared to neutral esters like Methyl 2-methyl-3-oxopropanoate . This property is critical in large-scale industrial processes where homogeneous reaction conditions are preferred.

Biological Activity

Potassium 3-Ethoxy-2-methyl-3-oxopropanoate, also known as potassium ethyl methylmalonate, is an organic compound with the molecular formula and a molecular weight of 184.23 g/mol. This compound has garnered interest in various biological applications due to its structural properties and potential therapeutic uses.

- Chemical Formula:

- Molecular Weight: 184.23 g/mol

- Appearance: White to yellow solid

- Synonyms: 3-Ethoxy-2-methyl-3-oxopropanoic acid, potassium salt; potassium ethyl methylmalonate

- SMILES Representation:

CCOC(=O)C(C)C(=O)[O-].[K+]

Biological Activity

This compound exhibits several biological activities that make it a compound of interest in medicinal chemistry and pharmacology.

1. Synthesis and Derivatives

The compound is utilized in the synthesis of various bioactive molecules. For instance, it serves as a key intermediate in the synthesis of alkaloids and other biologically active compounds, such as vincorine, which has implications in treating neurological disorders .

2. Inhibition of Advanced Glycation End-products (AGEs)

Research indicates that derivatives of this compound act as inhibitors of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging processes. The inhibition of AGEs can potentially mitigate oxidative stress and inflammation associated with chronic diseases .

3. Cellular Activity

In cellular assays, this compound has shown efficacy in modulating cellular pathways. It has been reported to influence calcium ion signaling in TRPC6 cells, demonstrating its role as a modulator of ion channels which are crucial for various physiological processes .

Case Studies and Research Findings

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. Its structure allows it to act as a substrate or inhibitor for various biochemical reactions, particularly those involving acylation and esterification processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for Potassium 3-Ethoxy-2-methyl-3-oxopropanoate, and how can reaction conditions be optimized to improve yields?

- Methodological Answer : this compound can be synthesized via esterification or transesterification reactions. For example, β-keto esters like methyl 3-oxo-pentanoate are synthesized using alkyl bromoacetates and nitriles under basic conditions . Yield optimization requires control of stoichiometry, temperature (typically 40–60°C), and catalysts such as sodium ethoxide. Purity can be enhanced by recrystallization or column chromatography. Batch variability can be mitigated by standardizing reaction times and monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for identifying the ethoxy group (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂), methyl substituents (δ ~2.1–2.5 ppm), and keto carbonyl (δ ~200–210 ppm for ¹³C).

- IR Spectroscopy : Strong absorption bands at ~1700–1750 cm⁻¹ confirm ester and ketone carbonyl groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular ion peaks and fragmentation patterns to verify the molecular formula.

X-ray crystallography, as demonstrated for structurally similar compounds like 3-Methoxy-3-oxopropanaminium chloride, can resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do steric and electronic effects of the ethoxy group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The ethoxy group’s electron-donating nature increases the electron density at the carbonyl carbon, reducing electrophilicity and slowing nucleophilic attack. Steric hindrance from the ethoxy and methyl groups further modulates reactivity. Computational studies (e.g., DFT calculations) can quantify these effects by analyzing charge distribution and transition-state geometries. Experimental validation involves comparing reaction rates with analogs like ethyl 3-(2-fluorophenyl)-3-oxopropanoate, where electron-withdrawing substituents enhance reactivity .

Q. What experimental strategies address contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform accelerated degradation tests at 40–60°C and pH 3–9, monitoring decomposition via HPLC.

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C, inert atmosphere).

- Compatibility Screening : Test excipients or solvents (e.g., DMSO, ethanol) for incompatibilities, as seen in SDS guidelines for similar esters .

Discrepancies in literature data may arise from impurities or moisture content; thus, pre-drying samples and using Karl Fischer titration for water quantification are essential .

Q. What computational models are suitable for predicting the biological activity or metabolic pathways of this compound?

- Methodological Answer :

- Molecular Docking : Simulate interactions with enzymes like esterases or cytochrome P450 isoforms using AutoDock or Schrödinger Suite.

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from analogs like ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate .

- Metabolic Pathway Prediction : Tools like MetaSite or GLORYx can identify potential oxidation or hydrolysis sites, validated by in vitro assays using liver microsomes .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in oxygen-sensitive reactions?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas .

- Inert Atmosphere : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes.

- Waste Disposal : Neutralize waste with 10% NaOH before aqueous disposal, avoiding drainage systems .

Data Analysis and Reproducibility

Q. How can researchers resolve inconsistencies in NMR data for this compound across different solvent systems?

- Methodological Answer :

- Solvent Referencing : Use deuterated solvents (e.g., DMSO-d₆, CDCl₃) and calibrate chemical shifts to residual solvent peaks.

- Variable Temperature NMR : Probe conformational changes by acquiring spectra at 25°C and 60°C.

- Cross-Validation : Compare with crystallographic data from analogs like 3-Methoxy-3-oxopropanaminium chloride to confirm assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.